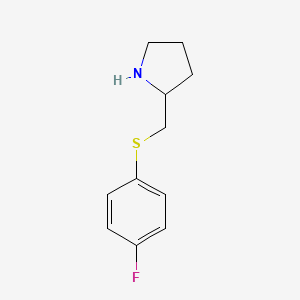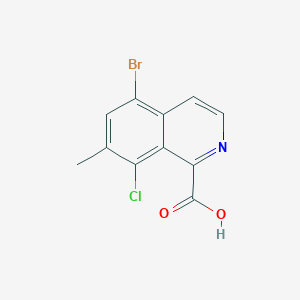
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the isoquinoline ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5-position of the isoquinoline ring.
Chlorination: Introduction of the chlorine atom at the 8-position.
Methylation: Introduction of the methyl group at the 7-position.
Carboxylation: Introduction of the carboxylic acid group at the 1-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using chlorine gas or thionyl chloride. Methylation often involves the use of methyl iodide or dimethyl sulfate. Carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products
Oxidation: Formation of 5-Bromo-8-chloro-7-carboxyisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-Bromo-8-chloro-7-methylisoquinoline-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
科学的研究の応用
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Lacks the methyl group at the 7-position.
8-Chloro-7-methylisoquinoline-1-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Bromo-7-methylisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 8-position.
Uniqueness
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogues.
特性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC名 |
5-bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-4-7(12)6-2-3-14-10(11(15)16)8(6)9(5)13/h2-4H,1H3,(H,15,16) |
InChIキー |
YWXCPMXEROZQCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


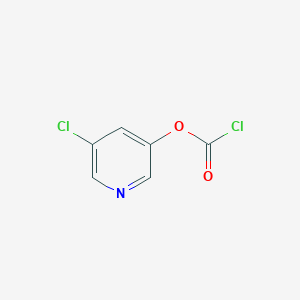
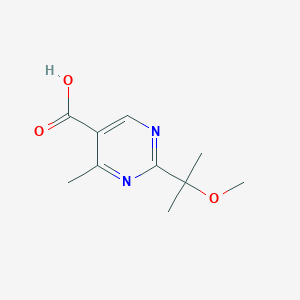
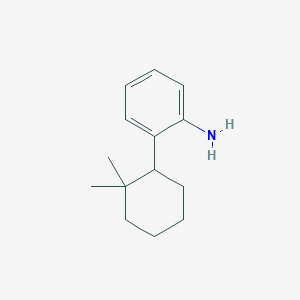
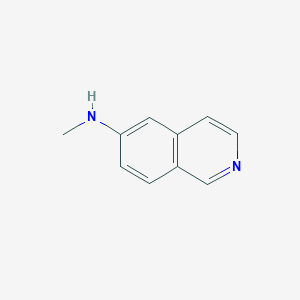

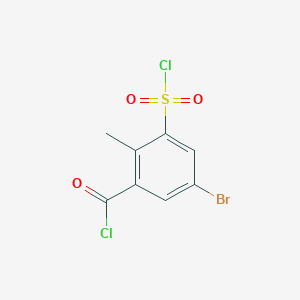
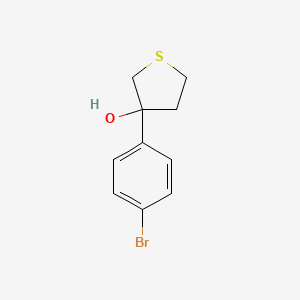
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
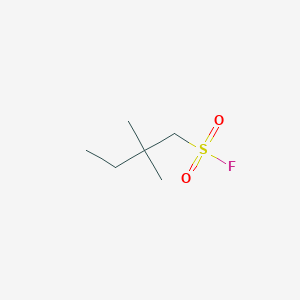

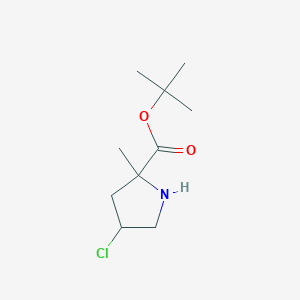
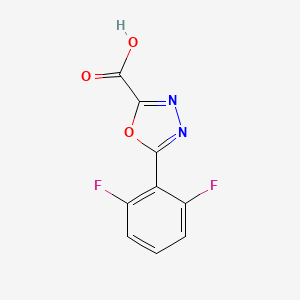
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
